6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
Description
Its structure comprises:
- A 6-chloro-substituted imidazo[1,2-a]pyridine core, enhancing electron-withdrawing properties and metabolic stability.
- A carboxamide group at position 2, facilitating hydrogen bonding with biological targets.
- A 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl substituent at the N~2~ position, introducing a heterocyclic moiety that may improve target affinity and pharmacokinetic properties .
For example, compound 15m (a close analog) was synthesized by acetylating a triazole-linked intermediate in dioxane/pyridine, achieving a 92% yield after purification .
Properties
IUPAC Name |
6-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c18-13-3-6-16-22-15(9-23(16)8-13)17(25)21-14-4-1-12(2-5-14)7-24-11-19-10-20-24/h1-6,8-11H,7H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDKAPWRLOYKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Solid support catalysts such as Al₂O₃ and TiCl₄ have also been employed to facilitate this synthesis .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Varying Substituents
Modifications at the Carboxamide Position
6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4)
- Structure : Retains the 6-chloro-imidazo[1,2-a]pyridine core but substitutes the triazolylmethylphenyl group with a 5-methylpyridinyl moiety.
- Activity : While biological data are unspecified, pyridinyl carboxamides are associated with kinase inhibition and antiparasitic effects .
- Key Difference : The absence of the triazole group may reduce heterocyclic interactions with targets like the constitutive androstane receptor (CAR) .
N-Allyl-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 353258-44-3) Structure: Features a trifluoromethyl group at position 6 and an allyl carboxamide substituent.
Triazole-Containing Analogues
N-(4-((4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)-acetamide (15m)
- Structure : Shares the triazolylmethylphenyl group but incorporates an acetamide instead of a carboxamide.
- Synthesis Yield : 92% after flash chromatography, indicating efficient triazole functionalization .
- Activity : Demonstrated CAR agonism, suggesting the triazole moiety is critical for nuclear receptor modulation .
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Structure: Replaces the triazole with a chlorophenyl acryloyl group. Activity: Exhibited potent antitrypanosomal activity (IC50 = 1.35 μM against T. b. brucei), highlighting the importance of aryl groups in antiparasitic efficacy .
Pharmacological and ADME Comparisons
Key Observations :
- Triazole vs. Pyridine/Acryloyl : Triazole-containing derivatives (e.g., target compound, 15m ) show superior nuclear receptor modulation, while acryloyl-substituted analogs excel in antiparasitic activity .
- Chloro vs. CF3 Substituents : Chloro groups improve solubility and target affinity, whereas CF3 enhances blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
